molecular formula C17H30O2 B13829837 Methyl hydnocarpate CAS No. 24828-56-6

Methyl hydnocarpate

Cat. No.: B13829837
CAS No.: 24828-56-6
M. Wt: 266.4 g/mol
InChI Key: MVZDVUQOJAOLAW-UHFFFAOYSA-N
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Description

Methyl hydnocarpate is a methyl ester of hydnocarpic acid, a major fatty acid component found in chaulmoogra oil

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl hydnocarpate can be synthesized from hydnocarpic acid, which is isolated from chaulmoogra oil. The synthesis involves the esterification of hydnocarpic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of hydnocarpic acid from chaulmoogra oil, followed by its esterification with methanol. The reaction is carried out in large reactors with efficient mixing and temperature control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl hydnocarpate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The cyclopentenyl ring can undergo substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Methyl hydnocarpate has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing various cyclopentenyl derivatives.

    Biology: The compound’s unique structure makes it a subject of study for understanding fatty acid metabolism.

    Medicine: this compound and its derivatives have potential therapeutic applications, particularly in the treatment of skin diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of methyl hydnocarpate involves its interaction with specific molecular targets. The compound’s cyclopentenyl structure allows it to interact with enzymes involved in fatty acid metabolism, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    Hydnocarpic Acid: The parent compound of methyl hydnocarpate.

    Chaulmoogric Acid: Another major fatty acid found in chaulmoogra oil.

    Gynocardic Acid: A related cyclopentenyl fatty acid.

Uniqueness

This compound is unique due to its esterified form, which enhances its solubility and reactivity compared to its parent acid. This makes it more suitable for certain chemical reactions and applications, particularly in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 11-cyclopent-2-en-1-ylundecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O2/c1-19-17(18)15-9-7-5-3-2-4-6-8-12-16-13-10-11-14-16/h10,13,16H,2-9,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZDVUQOJAOLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCC1CCC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70317278
Record name METHYL HYDNOCARPATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24828-56-6
Record name METHYL HYDNOCARPATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METHYL HYDNOCARPATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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